![molecular formula C18H17N5O B2505761 6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415511-69-0](/img/structure/B2505761.png)

6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

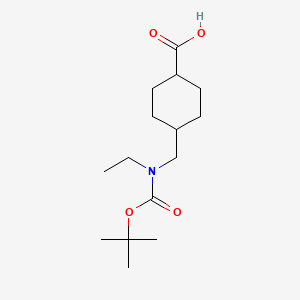

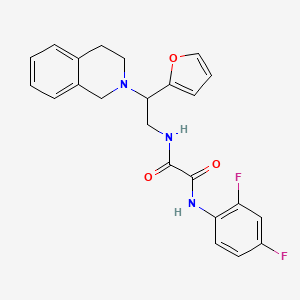

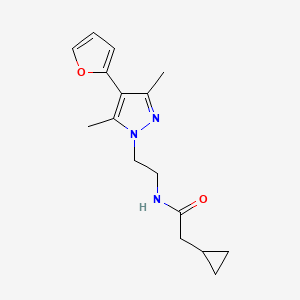

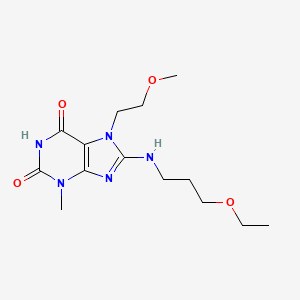

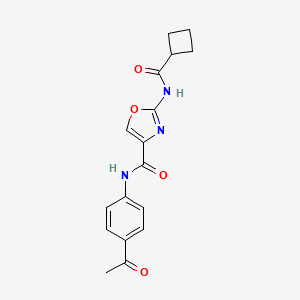

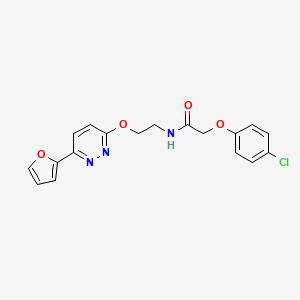

The compound of interest, 6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for pharmaceutical applications. The papers provided discuss the synthesis and properties of similar compounds, which can offer insights into the behavior and potential uses of the compound .

Synthesis Analysis

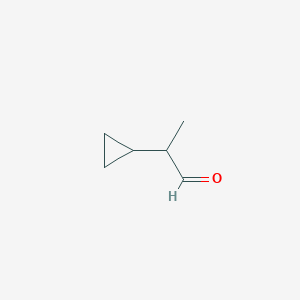

The synthesis of related heterocyclic compounds involves multi-component reactions and the use of versatile intermediates. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is described as a versatile building block for creating trifluoromethylated N-heterocycles . Similarly, a diastereoselective synthesis of trans-4,5-dihydrofuran-3-carbonitriles is achieved through a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes . These methods suggest that the compound of interest could potentially be synthesized through similar multi-component reactions, utilizing specific intermediates and catalysts to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, a comparative experimental and theoretical study on a synthetic analog of the biologically relevant 4H-pyran motif was conducted, which included spectral and structural properties analysis using FT-IR, NMR, docking, and DFT methods . This approach could be applied to the compound of interest to determine its molecular structure and to predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions of related compounds show a range of possibilities. The reactions of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles were investigated, indicating that the compound can participate in further chemical transformations . Additionally, the formation of cyclopropanecarbonitrile derivatives as competing reactions during the synthesis of dihydrofuran carbonitriles suggests that the compound of interest may also undergo similar competing reactions, which would need to be controlled for a successful synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental and computational methods. For instance, the optimized structure, vibrational, and NMR spectra of a pyran derivative were in good agreement with experimental data, suggesting that similar methods could be used to explore the properties of the compound of interest . The synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles also provides information on the reactivity of such compounds with alcohols in the presence of an acid catalyst . This information could be relevant when considering the solubility, stability, and reactivity of the compound of interest.

科学的研究の応用

Synthesis and Structural Analysis

- The compound has been used in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, revealing new routes to benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s (Mekheimer, Mohamed, & Sadek, 1997).

- Structural investigations of similar compounds, like 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, have been conducted using X-ray diffraction analysis (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).

Corrosion Inhibition Studies

- Aryl pyrazolo pyridine derivatives have been studied for their corrosion inhibition effects on metals in acidic environments, showing significant inhibition activity (Sudheer & Quraishi, 2015).

Pharmaceutical Research

- Novel pyridine derivatives have shown promise in antimicrobial and antioxidant activities, with applications in drug discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

- Compounds like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles have been studied for their potential in treating cancer and bacterial infections (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Materials Science and Electronics

- Pyridine derivatives are explored for their thermal, structural, optical, and diode characteristics, showing potential in electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Catalysis and Chemical Reactions

- These compounds are involved in multicomponent syntheses, catalyzed by ionic liquids, demonstrating efficient synthetic routes in chemistry (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

作用機序

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in interactions with biological targets, contributing to the compound’s activity.

Mode of Action

The exact mode of action would depend on the specific biological target. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Many drugs that contain a pyrrolidine ring are involved in modulating enzyme activity, receptor signaling, or ion channel function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, stereochemistry, and physicochemical properties . The presence of the pyrrolidine ring might influence these properties, but specific details would require experimental data.

特性

IUPAC Name |

6-[5-(pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c19-7-13-4-5-17(21-8-13)22-9-14-11-23(12-15(14)10-22)18(24)16-3-1-2-6-20-16/h1-6,8,14-15H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISXJIGVHFYSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)

![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)